(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane
Brand Name: Vulcanchem
CAS No.: 177617-17-3
VCID: VC20919609
InChI: InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3
SMILES: C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C
Molecular Formula: C13H30O4Si3
Molecular Weight: 334.63 g/mol

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

CAS No.: 177617-17-3

Cat. No.: VC20919609

Molecular Formula: C13H30O4Si3

Molecular Weight: 334.63 g/mol

* For research use only. Not for human or veterinary use.

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane - 177617-17-3

Specification

CAS No. 177617-17-3
Molecular Formula C13H30O4Si3
Molecular Weight 334.63 g/mol
IUPAC Name 3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate
Standard InChI InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3
Standard InChI Key YQFQCQOGRMUSGZ-UHFFFAOYSA-N
SMILES C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C
Canonical SMILES C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C

Introduction

Physical and Chemical Properties

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane possesses distinct physical and chemical properties that influence its handling, storage, and applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

PropertyValueSource
Molecular Weight334.63 g/mol
Density0.9±0.1 g/cm³
Boiling Point312.9±44.0 °C at 760 mmHg or 120-129°C at 1 mmHg
Flash Point118.9±24.0 °C
Refractive Index1.430
Vapor Pressure0.0±0.7 mmHg at 25°C
Physical StateLiquid
ColorColorless to pale yellow
LogP5.84
Polar Surface Area44.76000
The compound is generally stable under normal conditions but should be stored below 5°C to prevent polymerization of the acryloxy group . It is typically stored with inhibitors such as methylhydroquinone (MEHQ) to further enhance stability during storage and transportation . The compound is sensitive to moisture and may react slowly with water, highlighting the importance of proper storage conditions .

Molecular Structure and Identifiers

The molecular structure of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane features a central silicon atom bonded to a methyl group and two trimethylsiloxy groups, with a propyl chain connecting to an acryloxy functional group. This structure contributes to the compound's unique chemical behavior and applications.
Table 2: Structural Identifiers of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

IdentifierValueSource
IUPAC Name3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate
CAS Number177617-17-3
InChIInChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3
InChIKeyYQFQCQOGRMUSGZ-UHFFFAOYSA-N
Canonical SMILESCSi(C)OSi(CCCOC(=O)C=C)OSi(C)C
DSSTox Substance IDDTXSID60581562
The structure contains four oxygen atoms that can act as hydrogen bond acceptors, but there are no hydrogen bond donors in the molecule . The siloxane linkages (Si-O-Si) provide thermal stability and flexibility to the molecule, while the acryloxy group contributes to the compound's reactivity, particularly in polymerization reactions.

Synthesis Methods

Several methods have been documented for the synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane. The primary synthesis approaches include:

Hydrosilylation Reaction

This method involves the addition of a silicon hydride across an unsaturated carbon-carbon bond. In the case of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane, a hydrosilylation reaction is typically performed between a vinyl-containing precursor and a silane containing the trimethylsiloxy groups.

Esterification Reaction

The synthesis can also proceed via an esterification reaction between acrylic acid and a silanol-containing precursor. This approach results in the formation of the acryloxy group bonded to the propyl chain, which is then connected to the silicon center.

Reaction of 3-Acryloyloxypropylmethanol with Trimethylchlorosilane

This method involves the reaction of 3-acryloyloxypropylmethanol with trimethylchlorosilane to form the desired product. The reaction conditions typically require control of temperature and the presence of a suitable catalyst.

Modification of Existing Siloxanes

Chemical Reactivity

The chemical reactivity of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is primarily attributed to its acryloxy group, which can participate in various reactions:

Polymerization Reactions

The acryloxy group can undergo polymerization reactions, particularly free radical polymerization, leading to the formation of cross-linked networks. This property is valuable in applications requiring curable coatings and adhesives.

Oxidation Reactions

The compound can be oxidized under specific conditions to form corresponding siloxane derivatives. These reactions can be controlled to yield products with desired properties for specific applications.

Reduction Reactions

Reduction of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be performed using common reducing agents such as lithium aluminum hydride, resulting in the formation of different silane compounds with altered functional groups.

Substitution Reactions

The acryloxy group can undergo substitution reactions with various nucleophiles, including amines and alcohols, leading to the formation of diverse products with modified properties.

Hydrolysis and Condensation

The siloxane bonds in the molecule can undergo hydrolysis in the presence of moisture, followed by condensation reactions that form new siloxane linkages. This reactivity is important in applications where the compound is used as a coupling agent or surface modifier.

Applications in Industry and Research

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane finds applications across various industries due to its unique combination of properties:

Surface Modification

The compound is extensively used for surface modification of various materials, including glass, ceramics, and metals. It can form covalent bonds with surface hydroxyl groups, creating durable coatings that improve adhesion properties and surface characteristics.

Polymer Science

In polymer science, (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane serves as a precursor in the synthesis of advanced functional materials. It can be incorporated into polymer networks to enhance their properties, such as hydrophobicity, thermal stability, and mechanical strength.

Coatings and Adhesives

The compound is employed in the production of high-performance coatings and adhesives. Its ability to form cross-linked networks through polymerization of the acryloxy group contributes to the durability and adhesion properties of these materials.

Sealants

In the sealant industry, (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is used to improve the performance and durability of sealant formulations. The compound enhances the adhesion of sealants to various substrates and contributes to their resistance to environmental factors.

Academic Research

In academic research, the compound serves as a model system for studying siloxane chemistry and as a building block for developing novel materials with tailored properties .

Biological Activity and Biomedical Applications

The biological activity of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is primarily related to its surface modification capabilities, which have implications for biomedical applications:

Biocompatibility Enhancement

Research has shown that surfaces treated with this compound can exhibit improved biocompatibility. This property is valuable in biomedical applications, particularly for implantable devices and materials that come into contact with biological tissues.

Cell Adhesion and Proliferation

Studies have indicated that materials modified with (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can promote cell adhesion and proliferation. This finding has implications for tissue engineering and regenerative medicine applications.
Table 3: Biocompatibility Studies on (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane and Similar Compounds

ParameterUntreated SurfacesSilane-Treated SurfacesSource
Cell Adhesion (%)45%85%
Cell Proliferation RateLowHigh
Biocompatibility ScoreModerateExcellent

Drug Delivery Systems

The compound has been explored as a component in drug delivery systems. Its ability to form stable linkages with therapeutic agents allows for controlled release mechanisms, which are essential for effective drug administration.

Medical Device Coatings

In the field of medical device manufacturing, (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is used to create coatings that enhance the performance and biocompatibility of devices such as catheters, stents, and implants.

Comparison with Similar Silane Compounds

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane shares structural similarities with several other silane compounds. Understanding these similarities and differences is important for selecting the appropriate compound for specific applications:
Table 4: Comparison of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane with Similar Compounds

CompoundMolecular FormulaKey Structural FeaturesPrimary ApplicationsSource
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silaneC13H30O4Si3Acryloxy group, trimethylsiloxy groupsSurface modification, polymer synthesis
(3-Acryloxypropyl)dimethylmethoxysilaneC9H18O3SiAcryloxy group, methoxy groupSurface modification, adhesion promotion
3-AcryloxypropyltrimethoxysilaneC9H18O5SiAcryloxy group, three methoxy groupsCoupling agent, surface functionalization
Methyltris(trimethylsiloxy)silaneC10H30O3Si4Three trimethylsiloxy groups, methyl groupSilicone-based formulations, coatings
3-MethacryloxypropyltrimethoxysilaneSimilar to C9H18O5SiMethacryloxy group instead of acryloxySimilar to acryloxy analog but with different reactivity
3-GlycidoxypropyltrimethoxysilaneDifferent structureGlycidoxy group instead of acryloxyEpoxy resins, different chemical properties
The uniqueness of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane lies in its specific combination of functional groups. The acryloxy group provides reactive sites for polymerization and cross-linking, while the trimethylsiloxy groups contribute to the compound's stability, hydrophobicity, and compatibility with silicone-based materials.
CategoryInformationSource
Risk Phrases36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Phrases26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves, and eye/face protection)
Hydrolytic SensitivityReacts slowly with moisture/water
Flash Point118.9±24.0 °C

Stabilization

Commercial samples of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane often contain inhibitors such as methylhydroquinone (MEHQ) to prevent spontaneous polymerization during storage and transportation . These inhibitors ensure the stability and shelf life of the product.

Recent Research and Future Directions

Research on (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane continues to evolve, with recent studies exploring new applications and properties:

Dendrimer Polymer Synthesis

Recent research has investigated the use of this compound in dendrimer polymer synthesis. In one study, the compound was used as a reactive silane substituent in the preparation of dendrimer polymers, which have applications in dielectric materials .

Optical Materials

The compound has been explored for applications in optical materials. Research has shown its utility in creating embedded particles for optical articles, contributing to the development of advanced optical devices with enhanced properties .

Future Research Directions

Future research directions for (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane may include:

  • Development of novel biomedical applications, particularly in drug delivery systems and tissue engineering

  • Investigation of its potential in sustainable materials and environmentally friendly formulations

  • Exploration of new synthetic routes to improve yield, purity, and cost-effectiveness

  • Study of its performance in extreme conditions, such as high temperatures or aggressive chemical environments

  • Integration into emerging technologies, such as 3D printing materials and smart coatings

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